N,N-diethyl-2,5-difluorobenzamide N,N-diethyl-2,5-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 131401-55-3
VCID: VC13288770
InChI: InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
SMILES: CCN(CC)C(=O)C1=C(C=CC(=C1)F)F
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

N,N-diethyl-2,5-difluorobenzamide

CAS No.: 131401-55-3

Cat. No.: VC13288770

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2,5-difluorobenzamide - 131401-55-3

Specification

CAS No. 131401-55-3
Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name N,N-diethyl-2,5-difluorobenzamide
Standard InChI InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Standard InChI Key JEEJMEMWBHLCKZ-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=C(C=CC(=C1)F)F
Canonical SMILES CCN(CC)C(=O)C1=C(C=CC(=C1)F)F

Introduction

PropertyValue (2,6-Isomer Reference)Method/Source
Exact Mass213.097 g/molHigh-resolution MS
LogP (Partition Coefficient)2.45Computational prediction
Topological Polar Surface Area20.3 ŲMolecular modeling

The 2,5-substitution pattern introduces steric and electronic effects distinct from the 2,6-isomer, potentially altering reactivity in catalytic systems .

Synthetic Methodologies

Palladium-Catalyzed Ortho-Acylation

The palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides offers a viable route for synthesizing difluorobenzamide derivatives. In this method, N,N-diethylbenzamide reacts with α-oxocarboxylic acids (e.g., phenylglyoxylic acid) in the presence of Pd(TFA)₂ and (NH₄)₂S₂O₈ oxidant in 1,2-dichloroethane (DCE) at 80°C . For the 2,5-isomer, regioselective acylation would require precise control over directing groups and reaction conditions.

Mechanistic Insights

  • Coordination Preferences: Density functional theory (DFT) studies suggest palladium coordinates with the amide oxygen, facilitating ortho-C–H activation .

  • Deuterium Exchange Experiments: Reversible C–H palladation occurs at the ortho position, as demonstrated by 30% deuterium incorporation in analogous substrates .

Microbial Conversion of Nitriles

Patent US5206158A describes a microbial process using Rhodococcus species to convert 2,6-difluorobenzonitrile to 2,6-difluorobenzamide . Adapting this method for 2,5-difluorobenzonitrile could yield the target compound, though substrate specificity of nitrile hydratase enzymes may require strain optimization.

Physicochemical Properties and Stability

While direct data on the 2,5-isomer are unavailable, extrapolations from the 2,6-isomer and related benzamides suggest:

  • Thermal Stability: Decomposition likely occurs above 200°C, consistent with tertiary benzamides .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DCE, DMF) due to the amide group’s polarity .

  • Acid/Base Resistance: Stable under mild acidic conditions but susceptible to hydrolysis in strong bases via cleavage of the amide bond .

Applications in Organic Synthesis

Directed C–H Functionalization

N,N-Diethylbenzamides serve as substrates in Pd-catalyzed C–H activation reactions. For example:

  • Ortho-Acylation: As demonstrated with phenylglyoxylic acid, the 2,5-difluoro derivative could undergo similar transformations to yield polyfunctionalized aromatics .

  • Limitations: Steric hindrance from the 2,5-fluoro groups may reduce reaction yields compared to less hindered analogs .

Pharmacological Intermediate

Fluorinated benzamides are precursors in agrochemical and pharmaceutical synthesis. The 2,5-substitution pattern may enhance bioactivity by modulating electronic interactions with biological targets .

Challenges and Future Directions

  • Synthetic Accessibility: Developing regioselective methods for 2,5-difluorobenzamide remains a challenge. Catalytic systems favoring meta-directing effects or leveraging transient directing groups could be explored .

  • Microbial Optimization: Engineering nitrile hydratase enzymes for improved activity on 2,5-difluorobenzonitrile may enable scalable biosynthesis .

  • Computational Modeling: DFT studies could predict reactivity differences between 2,5- and 2,6-isomers, guiding experimental design .

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